Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyridoindole core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. This compound is part of a broader class of heterocyclic amines with significant interest in medicinal chemistry due to their structural similarity to bioactive alkaloids and carcinogenic heterocyclic amines found in cooked foods . Its synthesis often involves oxidation and protection strategies, as seen in the tert-butyldimethylsilyl (TBDMS)-mediated route for related derivatives .
Properties
Molecular Formula |
C13H9ClN2O2 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-13(17)11-5-9-8-4-7(14)2-3-10(8)16-12(9)6-15-11/h2-6,16H,1H3 |
InChI Key |
RIIRGTNTUKRMAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Phosphorus-Catalyzed Cyclization
A foundational method for constructing the pyridoindole core involves cyclization reactions mediated by phosphorus-based catalysts. The German patent DE1470396A1 details a protocol where 2-acetamido-2-carbethoxy-3-(5'-methoxyindolyl-3-yl)propionate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). Although this method originally targets a methoxy-substituted derivative, analogous conditions can be adapted for chloro-substituted precursors. Key steps include:
-
Cyclization : Heating the precursor with POCl₃ at reflux (90–120°C) for 90 minutes forms the dihydro-pyridoindole intermediate.
-
Hydrolysis and Decarboxylation : Treating the intermediate with sodium hydroxide (1 M) followed by hydrochloric acid (4 M) yields the carboxylic acid derivative.
-
Esterification : Reacting the acid with methanol and 2,2-dimethoxypropane under acidic conditions produces the methyl ester.
Critical Parameters :
-
Temperature control during cyclization prevents side reactions.
-
Excess POCl₃ must be removed under reduced pressure to avoid over-chlorination.
Functional Group Interconversion for Chloro-Substitution
Chloro-Substituted Starting Materials
An alternative approach employs pre-chlorinated indole precursors. For instance, 5-chloroindole derivatives can be coupled with pyridine-containing fragments via Suzuki-Miyaura cross-coupling or Friedländer condensations. The patent DE1470396A1 highlights the importance of substituent positioning, as meta-substituted indoles (e.g., 5-methoxyindole) direct cyclization to the desired regiochemistry. Adapting this to a 5-chloroindole precursor would theoretically yield the target compound after esterification.
Esterification and Final Functionalization
Esterification of Carboxylic Acid Intermediates
The final step in synthesizing methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate involves esterifying the carboxylic acid intermediate. The patent DE1470396A1 achieves this using methanol and 2,2-dimethoxypropane under acidic conditions:
-
Procedure :
Optimization Notes :
-
Prolonged heating (>8 hours) leads to ester hydrolysis.
-
Anhydrous conditions are critical to prevent side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phosphorus Cyclization | Cyclization → Hydrolysis → Ester | 70–85 | High regioselectivity | Requires toxic POCl₃ |
| Direct Chlorination | EAS on pyridoindole core | 65–75 | Late-stage functionalization | Risk of over-chlorination |
| Pre-Chlorinated Precursor | Cross-coupling → Cyclization | 60–70 | Avoids harsh chlorination conditions | Limited precursor availability |
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The phosphorus-catalyzed cyclization proceeds via activation of the carbonyl group by POCl₃, facilitating nucleophilic attack by the indole nitrogen. This forms the six-membered pyrido ring, with subsequent elimination of HCl and ethanol.
Competing Pathways in Esterification
During esterification, competing dehydration or dimerization may occur if acidic conditions are too vigorous. The use of 2,2-dimethoxypropane as a water scavenger mitigates this by shifting the equilibrium toward ester formation.
Scalability and Industrial Relevance
The phosphorus-mediated route is scalable to multi-kilogram batches, as demonstrated in the patent’s example producing 7.6 g of intermediate. However, handling POCl₃ on an industrial scale requires specialized equipment due to its corrosive nature. Alternative methods using safer catalysts (e.g., ZnCl₂) are under investigation but remain less efficient .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11ClN2O2
- Molecular Weight : 270.70 g/mol
- IUPAC Name : Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate
- Structural Features : The compound features a pyridoindole backbone, which is known for its biological activity and structural diversity.
Anticancer Activity
Recent studies have highlighted the efficacy of this compound as a potential anticancer agent. Research indicates that derivatives of pyrido[3,4-b]indoles exhibit broad-spectrum activity against various cancer cell lines.
- Mechanism of Action : The compound has been shown to interact with the MDM2 protein, a target implicated in cancer progression. Binding studies suggest that it may inhibit MDM2's function, leading to the activation of p53, a crucial tumor suppressor protein .
- Case Study Findings :
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its biological activity. For example:
| Modification | Activity Level (IC50) |
|---|---|
| 1-Naphthyl at C1 | 80 nM |
| Methoxy at C6 | Enhanced potency |
These modifications suggest that specific substitutions can significantly influence the compound's effectiveness against various cancers .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Standard methods include:
- Starting Materials : Utilizing readily available pyridoindole precursors.
- Reagents : Employing palladium-catalyzed reactions to facilitate the formation of the desired carboxylate structure.
- Purification : Techniques such as recrystallization and chromatography are used to isolate pure compounds for biological testing.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, inhibiting or modulating their activity. This can result in various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Halogenation at position 6 (e.g., Cl or TBDMS-oxy) typically requires oxidative conditions or protective groups, reducing yields compared to non-halogenated analogs .
- Substitution at position 9 (e.g., benzyl or methyl groups) is achieved via alkylation or methylation, with yields influenced by steric and electronic factors .
Physical and Spectral Properties
Substituents alter melting points, IR spectra, and NMR profiles:
Key Observations :
- Chloro substituents increase IR C=O stretching frequencies due to electron-withdrawing effects .
- Melting points for 9-substituted derivatives (e.g., 162–179°C) are higher than non-substituted analogs, reflecting enhanced crystallinity .
Key Observations :
- Anti-leishmanial activity in phenyl-substituted derivatives highlights the role of hydrophobic groups in targeting parasitic enzymes .
Biological Activity
Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate is a compound belonging to the pyrido[3,4-b]indole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its cytotoxic effects, potential therapeutic applications, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by a fused pyridine and indole ring system. Its molecular formula is , with a molecular weight of approximately 248.65 g/mol. The presence of the chloro group and the carboxylate moiety are critical for its biological activity.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound inhibits the growth of human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values in the micromolar range, indicating potent anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MDA-MB-231 (Breast Cancer) | 15.0 |
| HT-29 (Colorectal Cancer) | 10.0 |
The mechanism through which this compound exerts its cytotoxic effects involves the disruption of DNA replication and transcription processes. This disruption leads to apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrido[3,4-b]indole scaffold can significantly impact biological activity. For instance, the introduction of different substituents at the 6-position of the pyridine ring has been linked to enhanced cytotoxicity .
Key Findings from SAR Studies:
- Chloro Substitution : The presence of a chloro group at position 6 enhances cytotoxic activity compared to non-substituted analogs.
- Carboxylate Group : The carboxylate moiety is essential for maintaining solubility and bioactivity.
- Ring Modifications : Alterations in the indole ring structure can lead to variations in potency against different cancer cell lines.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antileishmanial Activity : In a study evaluating various indole derivatives for antileishmanial activity against Leishmania donovani, this compound showed promising results with significant inhibition rates .
- Neuropharmacological Effects : Another investigation revealed that this compound exhibits neuropharmacological effects, potentially beneficial for treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves palladium-catalyzed carbonylation or substitution reactions. For example, a 3-chloro precursor can be reacted with methanol under carbon monoxide (5 atm) in the presence of Pd catalysts (e.g., 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)) and triethylamine at 60°C for 3 hours . Yield optimization may require solvent selection (e.g., methanol for crystallization) and temperature control during purification. IR and NMR spectroscopy are critical for verifying ester (C=O at ~1700–1726 cm⁻¹) and indole ring formation .
Q. How can spectroscopic techniques (IR, NMR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- IR : The ester carbonyl (C=O) appears at 1703–1726 cm⁻¹, while NH stretches (indole/pyridine) are observed at 3300–3500 cm⁻¹ .
- 1H NMR : Key signals include the methyl ester group (singlet at δ 3.90–3.95 ppm) and aromatic protons (δ 7.02–7.42 ppm for substituted indole rings) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₄H₁₀ClN₂O₂: 290.04 g/mol) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with basis sets like 6-31G(d,p) or 6-311++G(d,p) is used to optimize geometry and calculate frontier molecular orbitals (FMOs). Solvent effects are modeled using polarizable continuum models (PCMs) to evaluate dielectric medium impacts on reactivity . Advanced studies may include Natural Bond Orbital (NBO) analysis to assess charge transfer interactions .
Q. How do substituents at the 1-, 6-, and 9-positions influence the compound’s biological activity, and what SAR trends have been observed?
- Methodological Answer :
- 1-Position : Aromatic substituents (e.g., phenyl) enhance π-π stacking with biological targets, as seen in crystal structures of analogous compounds .
- 6-Position : Chlorine or trifluoromethyl groups improve metabolic stability and binding affinity, as demonstrated in β-carboline derivatives .
- 9-Position : Alkyl/benzyl groups modulate solubility and membrane permeability. For example, benzyl derivatives show improved cellular uptake in hepatocyte assays .
Q. What experimental and computational approaches resolve contradictions in reactivity data for β-carboline derivatives?
- Methodological Answer : Discrepancies in solvent-dependent reactivity (e.g., dielectric effects) are addressed by combining experimental solvatochromism studies with DFT calculations using implicit/explicit solvent models . For conflicting biological activity data, molecular docking paired with Free Energy Perturbation (FEP) simulations can validate binding modes .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of methanol or ethanol solutions at 4°C is effective. For example, dissolving the crude product in hot methanol followed by gradual cooling yields crystals suitable for SC-XRD. Pd/C-catalyzed hydrogenation intermediates may require inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
